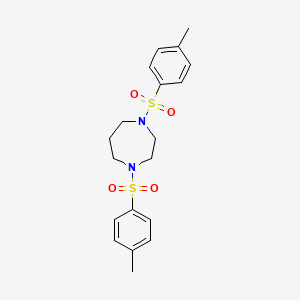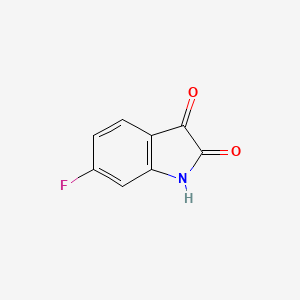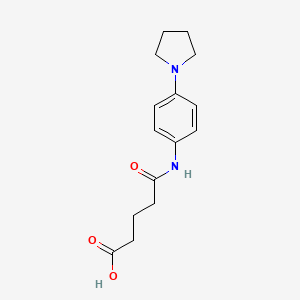
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is not mentioned in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Aplicaciones Científicas De Investigación
Supramolecular Assembly and Molecular Switching
One notable application involves the use of heteroditopic monomers, including a molecule with structural similarities to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, in the assembly of chemically and electrochemically responsive supramolecular ensembles. These ensembles exhibit molecular switching characteristics, where the addition of an organic base triggers self-assembly, and the structure can be disaggregated by adding an organic acid or through electrolysis (Kim et al., 2015).
Therapeutic Agent Development
Another significant application is in the development of therapeutic agents. For instance, a compound structurally related to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid underwent diastereoselective synthesis and was identified as a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This compound, now in Phase I clinical trials, highlights the importance of such molecules in pharmaceutical research (Anderson et al., 2016).
Inhibition of αvβ6 Integrin
Further extending its therapeutic potential, derivatives of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid have been synthesized and evaluated for their selectivity and affinity towards αvβ6 integrin, a protein implicated in idiopathic pulmonary fibrosis. These studies identified compounds with high affinity for αvβ6 integrin, demonstrating the role of such molecules in the design of inhibitors for the inhaled treatment of this condition (Procopiou et al., 2018).
Antimicrobial Activity
Additionally, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester (PPE), led to compounds with notable antimicrobial activity. This synthesis pathway underscores the potential of structurally similar compounds to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid in antimicrobial applications (Zareef et al., 2008).
Anti-cancer and Anti-inflammatory Properties
Research also highlights the synthesis of 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), demonstrating significant anti-inflammatory and anticancer activities. Such studies indicate the potential of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid analogs in developing new therapeutic agents with anti-inflammatory and anticancer properties (Zulfiqar et al., 2021).
Propiedades
IUPAC Name |
5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICKBJUGOIFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193496 |
Source


|
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
510764-92-8 |
Source


|
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



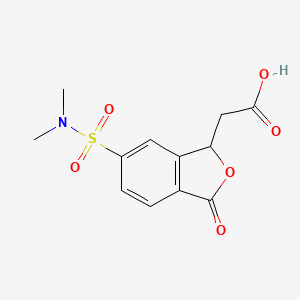
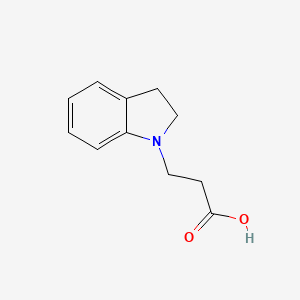
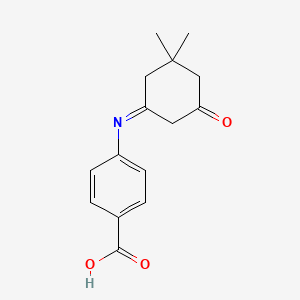
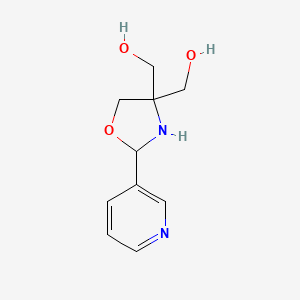

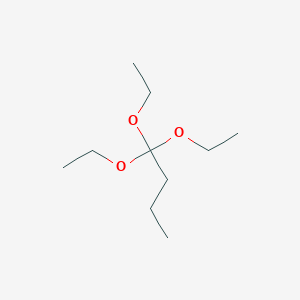
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
